5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride
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Overview
Description
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride is an organic compound with the molecular formula C9H7BrClF3O2 and a molecular weight of 319.51 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine, chlorine, and methoxymethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves several stepsThe reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different functional groups or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride can be compared with other similar compounds, such as:
5-Bromo-3-chloro-2-[(2-methoxyethoxy)methoxy]benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of a trifluoromethyl group.
3-Bromo-5-chloro-2-methylaniline: This compound has a similar halogen substitution pattern but contains an amine group instead of a methoxymethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H7BrClF3O2 |
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Molecular Weight |
319.50 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrClF3O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
XHFNMJRNMYMAKL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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